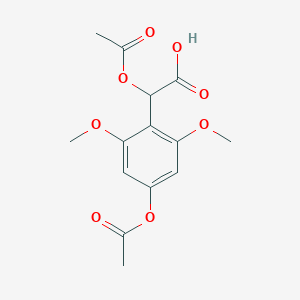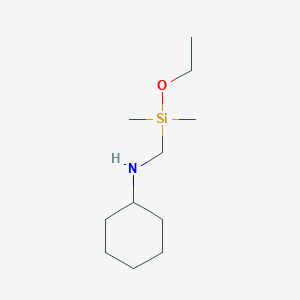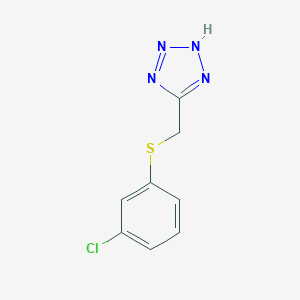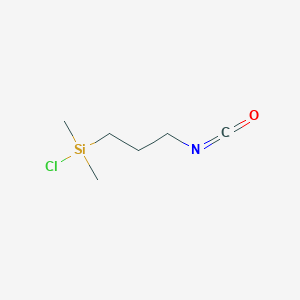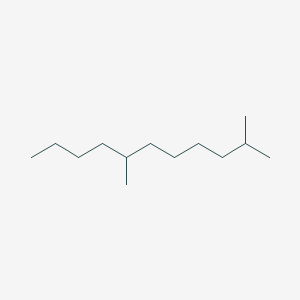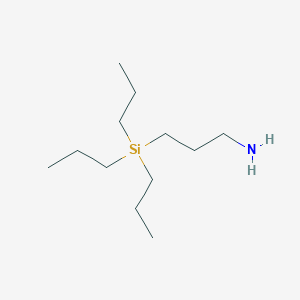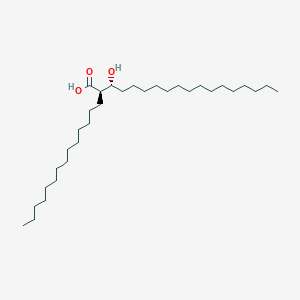
(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid, commonly known as 3-hydroxy-2-tetradecyloctadecanoic acid (3HOTE), is a type of fatty acid that has gained significant attention in recent years due to its unique chemical structure and potential applications in scientific research.
作用機序
The mechanism of action of (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid is complex and not fully understood. However, it is believed that (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid acts by regulating the expression of certain genes involved in lipid metabolism and inflammation. Additionally, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid may act by modulating the activity of certain enzymes involved in lipid metabolism and oxidative stress.
生化学的および生理学的効果
(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid has been shown to have a number of biochemical and physiological effects, including promoting lipid oxidation, reducing inflammation, modulating immune function, and reducing oxidative stress. Additionally, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid has been shown to have potential anti-tumor properties, although more research is needed to fully understand this effect.
実験室実験の利点と制限
One of the main advantages of using (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid in lab experiments is its unique chemical structure, which allows for precise control over experimental conditions. Additionally, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid is relatively easy to synthesize and has a wide range of potential applications in scientific research. However, there are also limitations to using (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid in lab experiments, including the need for specialized equipment and expertise, as well as potential safety concerns.
将来の方向性
There are many potential future directions for research on (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid. One area of research that holds promise is in the development of new therapies for lipid metabolism disorders, such as obesity and diabetes. Additionally, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid may have potential applications in the treatment of inflammatory diseases, such as arthritis and asthma. Finally, further research is needed to fully understand the anti-tumor properties of (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid and its potential use in cancer therapy.
Conclusion:
In conclusion, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid is a unique fatty acid with potential applications in a wide range of scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid and its role in promoting human health and well-being.
合成法
(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to create (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid from other compounds, while enzymatic synthesis uses enzymes to catalyze the synthesis of (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid. Microbial synthesis involves the use of microorganisms, such as bacteria or fungi, to produce (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid. Each method has its advantages and disadvantages, and the choice of synthesis method will depend on the specific research application.
科学的研究の応用
(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of lipid metabolism, where (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid has been shown to play a role in regulating lipid metabolism and promoting lipid oxidation. Additionally, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid has been studied for its potential anti-inflammatory and anti-tumor properties, as well as its role in modulating immune function and oxidative stress.
特性
CAS番号 |
18951-35-4 |
|---|---|
製品名 |
(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid |
分子式 |
C32H64O3 |
分子量 |
496.8 g/mol |
IUPAC名 |
(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid |
InChI |
InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)30(32(34)35)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31,33H,3-29H2,1-2H3,(H,34,35)/t30-,31-/m1/s1 |
InChIキー |
CUEQHYJSSUSIFI-FIRIVFDPSA-N |
異性体SMILES |
CCCCCCCCCCCCCCC[C@H]([C@@H](CCCCCCCCCCCCCC)C(=O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O |
その他のCAS番号 |
18951-35-4 |
同義語 |
corynomycolic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



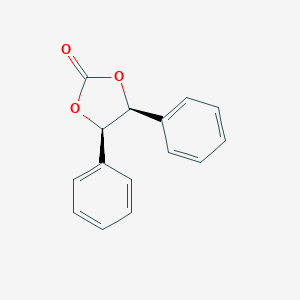
![Trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane](/img/structure/B102332.png)
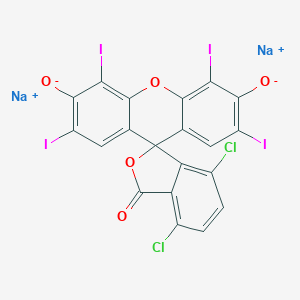
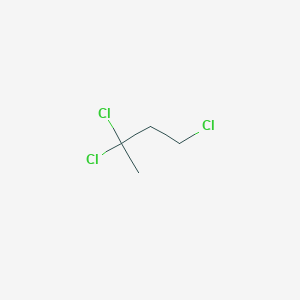
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
